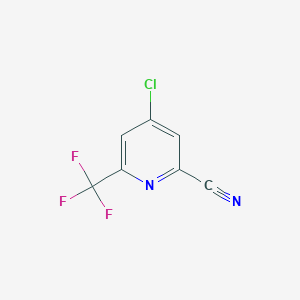

4-Chloro-6-(trifluoromethyl)picolinonitrile

Description

4-Chloro-6-(trifluoromethyl)picolinonitrile is a halogenated pyridine derivative characterized by a nitrile group, a chlorine substituent at the 4-position, and a trifluoromethyl (-CF₃) group at the 6-position.

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAFGGRFSGFSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 6-(trifluoromethyl)picolinonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-(trifluoromethyl)picolinonitrile may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides or other oxygenated compounds .

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)picolinonitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be utilized in the development of bioactive molecules and probes for biological studies.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the desired effects in chemical and biological applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following table highlights structurally similar compounds, emphasizing substituent positions and functional group variations:

Key Observations:

- Heterocycle Variations : Quinazoline analogs (e.g., 4-Chloro-5-(trifluoromethyl)quinazoline) introduce additional nitrogen atoms, affecting solubility and biological target specificity .

- Functional Group Swaps: Replacing CF₃ with methyl (e.g., 4-Chloro-6-methylpicolinonitrile) reduces steric bulk and electron-withdrawing effects, impacting reactivity .

Biological Activity

4-Chloro-6-(trifluoromethyl)picolinonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H3ClF3N

- Molecular Weight : 201.55 g/mol

- CAS Number : 14099-19-5

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased biological activity.

Research indicates that compounds containing picolinonitrile structures can interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Modulation of Receptor Activity : The compound could influence receptor-mediated signaling pathways, altering cellular responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of caspases and modulation of cell cycle regulatory proteins.

Case Studies

- Antimicrobial Efficacy Against MRSA

-

Cytotoxicity in Cancer Cell Lines

- In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM for HeLa cells, indicating substantial cytotoxic effects .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Effective against MRSA | Induces apoptosis in cancer cells | 15 |

| Other Picolinonitriles | Variable | Limited data available | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.